molecular formula C12H10F2N2O2S2 B2966334 ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 688337-80-6

ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2966334
CAS No.: 688337-80-6
M. Wt: 316.34
InChI Key: GELYKZTYOOUMAT-UHFFFAOYSA-N
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Description

The compound ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate belongs to a class of 1,3-thiazole derivatives characterized by a sulfur-containing heterocyclic core. These compounds are of significant interest in medicinal chemistry due to their structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties. Key structural features include:

  • Ethyl carboxylate at position 5: Influences lipophilicity and metabolic stability .

Properties

IUPAC Name

ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S2/c1-2-18-11(17)9-10(15)16(12(19)20-9)6-3-4-7(13)8(14)5-6/h3-5H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELYKZTYOOUMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C2=CC(=C(C=C2)F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-difluoroaniline with ethyl 2-bromo-2-thioxoacetate under basic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling, as well as purification steps such as crystallization or chromatography, are also integral parts of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and antiviral properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity. The thiazole ring plays a crucial role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents at key positions (3 and 5) and their implications:

Compound Name 3-Substituent 5-Substituent Key Properties Reference
Target Compound 3,4-Difluorophenyl Ethyl carboxylate High electronegativity; potential halogen bonding
Ethyl 3-(4-Chlorophenyl)-4-(methylsulfanyl)-... 4-Chlorophenyl Ethyl carboxylate Moderate lipophilicity; antimicrobial activity
Ethyl 4-Amino-2-Thioxo-3-[3-(trifluoromethyl)phenyl]-... 3-(Trifluoromethyl)phenyl Ethyl carboxylate Enhanced metabolic resistance due to CF₃ group
3-Allyl-4-Amino-N-(4-methylphenyl)-... Allyl Carboxamide (p-tolyl) Increased hydrogen-bonding capacity
Key Observations:
  • 3,4-Difluorophenyl vs.
  • Ethyl Carboxylate vs. Carboxamide : The ethyl ester in the target compound increases lipophilicity compared to carboxamide derivatives (), which may improve membrane permeability but reduce aqueous solubility .

Intermolecular Interactions and Solid-State Behavior

  • Hydrogen Bonding : The 2-sulfanylidene group can act as a hydrogen-bond acceptor, similar to compounds in , influencing crystal packing and solubility.

Biological Activity

Ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer and antimicrobial effects, alongside structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The compound's structure features a thiazole ring with an amino group and a difluorophenyl substituent, which are critical for its biological activity. Its molecular formula is C12H10F2N2O2S2C_{12}H_{10}F_{2}N_{2}O_{2}S_{2} with a molecular weight of approximately 318.35 g/mol .

PropertyValue
Molecular FormulaC₁₂H₁₀F₂N₂O₂S₂
Molecular Weight318.35 g/mol
InChIInChI=1/C₁₂H₁₀F₂N₂O₂S₂/c1-2...

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit notable anticancer properties. For instance, compounds similar to ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene have demonstrated cytotoxic effects against various cancer cell lines. A review highlighted that thiazole derivatives can inhibit the growth of human colon cancer (HCT116) and lung cancer (A549) cell lines with IC50 values ranging from 0.74 to 10.0 μg/mL .

Case Study:
In a study involving thiazole derivatives, one compound exhibited an IC50 of 3.29 μg/mL against HCT116 cells, showcasing the potential efficacy of these compounds in cancer treatment .

Antimicrobial Activity

The compound also shows promising antimicrobial activity. Thiazole derivatives have been linked to various biological activities, including antibacterial and antifungal properties. The presence of the amino group enhances the interaction with microbial targets, leading to increased efficacy.

Case Study:
Research on similar thiazole compounds has indicated significant antimicrobial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 62.5 μg/mL for certain derivatives .

Structure-Activity Relationships (SAR)

The biological activity of ethyl 4-amino-3-(3,4-difluorophenyl)-2-sulfanylidene can be attributed to specific structural features:

  • Amino Group: Enhances solubility and interaction with biological targets.
  • Difluorophenyl Substituent: Increases lipophilicity and may enhance cellular uptake.
  • Thiazole Ring: Essential for the compound's mechanism of action against various diseases.

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